Bz-D-Arg-pNA HCl

Stereospecificity Enzyme Classification Microbial Enzymology

Racemic DL-BAPNA substrates systematically distort trypsin kinetic measurements due to the inhibitory D-isomer. Bz-D-Arg-pNA HCl (CAS 21653-41-8) is the pure D-enantiomer that eliminates this ambiguity, serving as both a stereospecific substrate for D-isomer-specific hydrolases (EC 3.5.1.72) and a defined competitive trypsin inhibitor (Ki = 1.12 mM). • Chemotaxonomic marker: Positive chromogenic reaction at 405 nm specifically identifies Bacillaceae (Bacillus, Clostridium) with zero L-isomer cross-reactivity. • Kinetic correction standard: Use as a pure inhibitor control to accurately correct Km and Vmax values when working with racemic substrates. • High purity ≥98%: Reliable batch-to-batch consistency for reproducible colorimetric protease assays.

Molecular Formula C19H23ClN6O4
Molecular Weight 434.9 g/mol
CAS No. 21653-41-8
Cat. No. B556304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-D-Arg-pNA HCl
CAS21653-41-8
Synonyms21653-41-8; BZ-D-ARG-PNAHCL; SCHEMBL10768387; D-BAPA.HCl,D-BApNA.HCl; AM001364; Benzoyl-D-arginine4-nitroanilidehydrochloride; (2R)-5-CARBAMIMIDAMIDO-N-(4-NITROPHENYL)-2-(PHENYLFORMAMIDO)PENTANAMIDEHYDROCHLORIDE
Molecular FormulaC19H23ClN6O4
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m1./s1
InChIKeyDEOKFPFLXFNAON-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bz-D-Arg-pNA HCl Overview


Bz-D-Arg-pNA HCl (Nα-Benzoyl-D-arginine 4-nitroanilide hydrochloride; CAS 21653-41-8) is a synthetic chromogenic substrate and competitive inhibitor utilized in protease research . Structurally, it features a D-arginine core linked to a benzoyl group and a p-nitroaniline (pNA) chromophore . Upon enzymatic cleavage, it releases pNA, which can be quantified colorimetrically at 405 nm, enabling kinetic analysis . Critically, its D-isomer configuration confers a unique stereospecificity, distinguishing it from the more common L-isomer-based substrates and directly influencing its interaction profile with specific proteases [1].

Why Bz-D-Arg-pNA HCl Is Irreplaceable


Generic substitution of Bz-D-Arg-pNA HCl with its L-isomer (L-BAPNA) or racemic mixture (DL-BAPNA) is scientifically invalid due to fundamental stereochemical differences in enzyme recognition. Bz-D-Arg-pNA HCl exhibits a distinct dual functional profile: it serves as a stereospecific substrate for a unique class of D-isomer-specific hydrolases (EC 3.5.1.72) found in Bacillaceae [1], while simultaneously acting as a competitive inhibitor of L-isomer-specific proteases like trypsin with a defined inhibition constant (Ki) [2]. In contrast, L-BAPNA is cleaved by a broad range of serine proteases but fails to engage D-specific enzymes, and DL-BAPNA introduces a confounding 1:1 mixture of active substrate (L-isomer) and competitive inhibitor (D-isomer), severely distorting kinetic measurements [2]. Therefore, the D-isomer is not a simple alternative but a necessary tool for achieving stereochemical specificity, accurate enzyme classification, and unambiguous kinetic data interpretation.

Bz-D-Arg-pNA HCl Comparative Evidence


Stereospecific D-BAPAase Substrate

Bz-D-Arg-pNA HCl is a specific substrate for a unique hydrolase (D-benzoylarginine-4-nitroanilide amidase; EC 3.5.1.72) that exhibits absolute stereospecificity for the D-isomer. This enzyme, found exclusively in Bacillaceae, has no activity on the L-isomer (L-BAPNA) [1]. The kinetic parameters for D-BAPA hydrolysis by this enzyme were determined: a Km of 0.029 mM (2.9 x 10⁻⁵ M) for the Bacillus subtilis 168 enzyme and a Km of 0.14 mM (1.4 x 10⁻⁴ M) for the Bacillus cereus T enzyme [1]. In contrast, L-BAPNA is not recognized by this enzyme, establishing Bz-D-Arg-pNA HCl as an essential reagent for identifying and characterizing this stereospecific enzyme class [1].

Stereospecificity Enzyme Classification Microbial Enzymology

Trypsin Competitive Inhibition

Bz-D-Arg-pNA HCl acts as a competitive inhibitor of β-trypsin with a defined inhibition constant (Ki) of 1.12 mM, determined at pH 8.0 and 37°C using L-BAPNA as the substrate [1]. This property is critical for understanding and correcting kinetic data when racemic mixtures are used. In contrast, the commonly used racemic substrate DL-BAPNA contains both the L-isomer (substrate) and D-isomer (inhibitor) in a 1:1 ratio. The presence of the D-isomer in DL-BAPNA introduces inherent, unaccounted competitive inhibition that leads to underestimation of the true Km and Vmax values for the L-isomer substrate unless mathematically corrected [1].

Enzyme Inhibition Trypsin Kinetic Analysis

Trypsin-Like Enzyme Substrate Kinetics

When acting as a substrate, Bz-D-Arg-pNA HCl exhibits a Km of 0.04 mM for hydrolysis by a purified trypsin-like proteinase from Tenebrio molitor larvae, measured at pH 8.5 and 55°C [1]. This affinity is significantly lower than that of more complex chromogenic peptide substrates. For instance, the trypsin substrate Bz-Phe-Val-Arg-pNA demonstrates a much higher affinity, with trypsin having a reported Km in the low micromolar range, making it a superior substrate for high-sensitivity detection [2]. Conversely, Bz-D-Arg-pNA HCl can exhibit substrate inhibition at concentrations above 0.5-1.0 mM, a behavior not universally observed with all peptide-based pNA substrates [3].

Enzyme Kinetics Trypsin-Like Protease Substrate Specificity

Hydrolysis by Poly-Amino Acid Copolymers

In studies of enzyme-like catalysis using poly-α-amino acid copolymers, the L-type copolymer was found to hydrolyze L-BAPNA at a significantly faster rate than D-BAPNA. The relative hydrolysis rates were reported to follow the order: v(L-BAPNA) > v(DL-BAPNA) > v(D-BAPNA) [1]. This quantitative trend demonstrates that the D-isomer is a poorer substrate for these biomimetic catalysts, which preferentially recognize the L-configuration. This differential reactivity provides a robust model system for investigating stereochemical control in peptide hydrolysis.

Biomimetic Catalysis Stereoselectivity Polymer Chemistry

Bz-D-Arg-pNA HCl Application Scenarios


Identification of Spore-Forming Bacteria

Bz-D-Arg-pNA HCl is an essential reagent for detecting D-benzoylarginine-4-nitroanilide amidase (D-BAPAase) activity, a stereospecific hydrolase found exclusively in aerobic and anaerobic Bacillaceae [1]. As shown in Section 3 (Evidence Item 1), this enzyme has no activity on the L-isomer. A positive chromogenic reaction with Bz-D-Arg-pNA HCl therefore serves as a specific and reliable chemotaxonomic marker for identifying members of the genera Bacillus and Clostridium, distinguishing them from other gram-positive or gram-negative bacteria [1].

Accurate Trypsin Kinetic Characterization

For researchers using racemic DL-BAPNA substrates to characterize trypsin activity, Bz-D-Arg-pNA HCl is a critical control compound. As detailed in Section 3 (Evidence Item 2), the pure D-isomer is a competitive inhibitor of trypsin with a defined Ki of 1.12 mM [2]. By using the pure D-isomer, investigators can accurately determine the kinetic contribution of the inhibitory enantiomer and apply mathematical corrections to kinetic data obtained with racemic mixtures, thereby avoiding the systematic underestimation of Km and Vmax values [2].

Specificity of Novel Trypsin-Like Proteases

Bz-D-Arg-pNA HCl is a valuable substrate for characterizing trypsin-like enzymes with atypical specificity. As demonstrated in Section 3 (Evidence Item 3), it serves as a substrate for a trypsin-like proteinase from Tenebrio molitor with a Km of 0.04 mM [1]. This affinity is notably lower than that for more specific tripeptide substrates on mammalian trypsin, making Bz-D-Arg-pNA HCl a useful tool for probing the extended substrate-binding pockets and stereochemical preferences of non-mammalian or engineered proteases.

Stereochemical Control in Biomimetic Catalysis

Bz-D-Arg-pNA HCl is a key substrate for fundamental studies on enzyme-like stereospecificity. As established in Section 3 (Evidence Item 4), its differential hydrolysis rate by poly-amino acid copolymers (v(D) < v(L)) provides a quantitative model for understanding how stereochemical recognition is achieved by synthetic catalysts [1]. This application is critical for the fields of de novo enzyme design and biomimetic chemistry.

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